7-Xilosiltaxol

Descripción general

Descripción

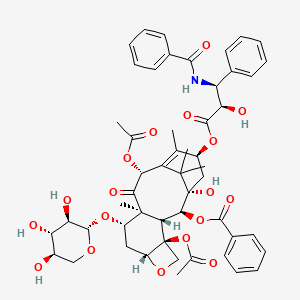

Este compuesto se aísla de la corteza del árbol Taxus brevifolia y tiene una estructura similar al paclitaxel, con la adición de una unidad de xilósido en la posición 7 . El taxol-7-xilósido exhibe una actividad antineoplásica significativa, lo que lo convierte en un compuesto valioso en la investigación y el tratamiento del cáncer.

Aplicaciones Científicas De Investigación

El taxol-7-xilósido tiene amplias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Sirve como un compuesto modelo para estudiar la síntesis y la modificación de derivados de taxano.

Biología: El compuesto se utiliza para investigar los mecanismos de estabilización de los microtúbulos y el arresto del ciclo celular.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y formulaciones anticancerígenas.

Mecanismo De Acción

El taxol-7-xilósido ejerce sus efectos uniéndose a la tubulina, una proteína que forma microtúbulos. Esta unión inhibe el desmontaje de los microtúbulos, lo que lleva a la estabilización de la estructura de los microtúbulos. Como resultado, el compuesto interrumpe la dinámica normal de los microtúbulos, provocando el arresto del ciclo celular en la fase G2/M e induciendo finalmente la apoptosis (muerte celular programada) en las células cancerosas .

Compuestos similares:

Paclitaxel: El compuesto precursor del taxol-7-xilósido, conocido por su potente actividad anticancerígena.

Docetaxel: Un compuesto estructuralmente similar con un grupo hidroxilo en la posición C10 en lugar de un grupo acetilo.

Cabazitaxel: Otro derivado de taxano utilizado en el tratamiento del cáncer.

Singularidad del taxol-7-xilósido: El taxol-7-xilósido es único debido a la presencia de la unidad de xilósido en la posición 7, lo que mejora su solubilidad y biodisponibilidad en comparación con el paclitaxel. Esta modificación estructural también contribuye a sus propiedades farmacocinéticas y farmacodinámicas distintas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Análisis Bioquímico

Biochemical Properties

7-Xylosyltaxol plays a crucial role in biochemical reactions by interacting with microtubules. It binds to tubulin, a protein that forms the structural component of microtubules, and inhibits their disassembly . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. By stabilizing microtubules, 7-Xylosyltaxol effectively halts the proliferation of cancer cells . Additionally, it has been shown to interact with the apoptosis inhibitor protein Bcl-2, thereby inducing apoptosis in cancer cells .

Cellular Effects

7-Xylosyltaxol exerts profound effects on various types of cells and cellular processes. It inhibits the proliferation of several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), A2780 (ovarian cancer), HCT-8 (colon cancer), and SW480 (colon cancer) cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to inhibit DNA synthesis and stimulate the release of tumor necrosis factor-alpha, a cytokine involved in inflammation and apoptosis .

Molecular Mechanism

The molecular mechanism of 7-Xylosyltaxol involves its binding to tubulin, which prevents the disassembly of microtubules . This stabilization of microtubules interferes with the normal mitotic process, leading to cell cycle arrest and apoptosis. Additionally, 7-Xylosyltaxol binds to and blocks the function of the apoptosis inhibitor protein Bcl-2, further promoting apoptosis in cancer cells . The compound also induces changes in gene expression, contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Xylosyltaxol have been observed to change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, 7-Xylosyltaxol continues to exhibit its microtubule-disrupting and anticancer activities, although the extent of its effects may vary depending on the experimental conditions. Long-term studies have shown that the compound can induce sustained inhibition of cancer cell proliferation and promote apoptosis .

Dosage Effects in Animal Models

The effects of 7-Xylosyltaxol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 7-Xylosyltaxol can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of optimizing the dosage of 7-Xylosyltaxol for safe and effective cancer treatment.

Metabolic Pathways

7-Xylosyltaxol is involved in several metabolic pathways, including those related to its bioconversion and degradation. The compound is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation . Additionally, 7-Xylosyltaxol interacts with various cofactors that influence its metabolic flux and metabolite levels. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in vivo.

Transport and Distribution

Within cells and tissues, 7-Xylosyltaxol is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 7-Xylosyltaxol accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of 7-Xylosyltaxol within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 7-Xylosyltaxol is primarily within the cytoplasm and nucleus of cells . The compound’s activity and function are influenced by its localization, as it interacts with microtubules and other cellular structures in these compartments. Targeting signals and post-translational modifications may direct 7-Xylosyltaxol to specific organelles, enhancing its therapeutic efficacy. Understanding the subcellular localization of 7-Xylosyltaxol is essential for elucidating its mechanism of action and optimizing its use in cancer therapy.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El taxol-7-xilósido se puede sintetizar mediante síntesis parcial a partir de taxanos-7-xilósidos de origen natural. El proceso implica la escisión oxidativa de las unidades de 7-xilósido . Otro método implica la extracción del compuesto de la corteza de Taxus brevifolia, seguida de la purificación utilizando una columna de fase inversa con un gradiente escalonado de acetonitrilo y agua .

Métodos de producción industrial: La producción industrial de taxol-7-xilósido implica principalmente la extracción de la corteza de Taxus brevifolia. El proceso incluye múltiples manipulaciones, como la extracción con cloroformo y la cristalización, para aislar y purificar el compuesto . Los avances en la biología sintética también han permitido la producción de precursores de taxol en microorganismos modificados genéticamente, ofreciendo una alternativa sostenible a los métodos de extracción tradicionales .

Análisis De Reacciones Químicas

Tipos de reacciones: El taxol-7-xilósido experimenta diversas reacciones químicas, que incluyen:

Oxidación: La escisión oxidativa de la unidad de 7-xilósido para producir taxol y otros derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo taxano.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en posiciones específicas del anillo taxano.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de taxano, como el 10-desacetiltaxol y la cefalomanina .

Comparación Con Compuestos Similares

Paclitaxel: The parent compound of Taxol-7-xyloside, known for its potent anticancer activity.

Docetaxel: A structurally similar compound with a hydroxyl group at the C10 position instead of an acetyl group.

Cabazitaxel: Another taxane derivative used in cancer treatment.

Uniqueness of Taxol-7-xyloside: Taxol-7-xyloside is unique due to the presence of the xyloside moiety at the 7th position, which enhances its solubility and bioavailability compared to paclitaxel. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEGOBHUZTXSFK-TZIKQHFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454873 | |

| Record name | Taxol-7-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

986.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-66-4 | |

| Record name | 7-Xylosyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxol-7-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of geographical location and environmental factors on 7-xylosyltaxol content in Taxus species?

A1: Research indicates that the content of 7-xylosyltaxol, along with paclitaxel and cephalomannine, can vary significantly depending on the geographical origin of Taxus wallichiana var. mairei. [] For instance, plants sourced from Jianyang (Fujian Province) and Jingdezhen (Jiangxi Province) exhibited relatively higher concentrations of these three compounds. [] Furthermore, environmental factors like sunlight exposure play a crucial role. Taxus chinensis var. mairei cultivated under sunny conditions showed significantly higher levels of 7-xylosyltaxol compared to those grown in the shade. []

Q2: Which parts of the Taxus plant have higher concentrations of 7-xylosyltaxol?

A2: Studies on both Taxus wallichiana var. mairei [] and Taxus chinensis var. mairei [] demonstrate that the bark contains significantly higher concentrations of 7-xylosyltaxol, paclitaxel, and cephalomannine compared to the branches and leaves. Within the branches and leaves themselves, the upper canopy layers, which receive more sunlight, show higher levels of these compounds compared to the lower layers. [, ]

Q3: How does the age of the Taxus plant influence 7-xylosyltaxol content?

A3: Research on Taxus chinensis var. mairei indicates that 7-xylosyltaxol content, along with paclitaxel and cephalomannine, tends to be higher in four-year-old plants compared to younger ones. [] This suggests an age-dependent accumulation of these compounds in the plant.

Q4: Are there any correlations between soil properties and the accumulation of 7-xylosyltaxol in Taxus plants?

A4: Interestingly, while no significant correlation was found between soil properties and 7-xylosyltaxol or paclitaxel content, cephalomannine showed a significant negative correlation with soil total nitrogen and organic matter content. [] This suggests a potential influence of soil nutrient status on the biosynthesis of specific taxanes in Taxus wallichiana var. mairei.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)